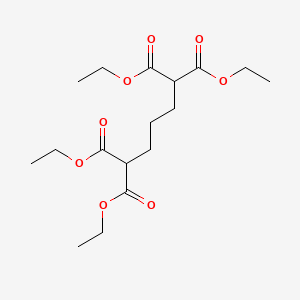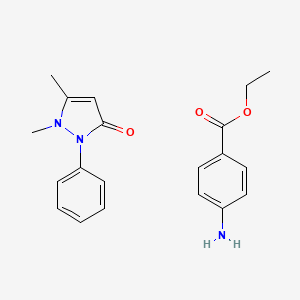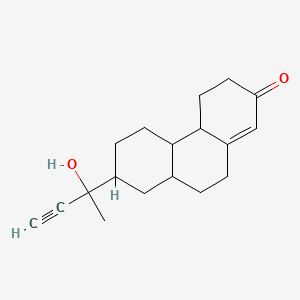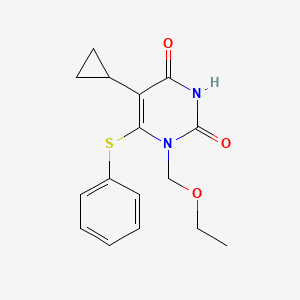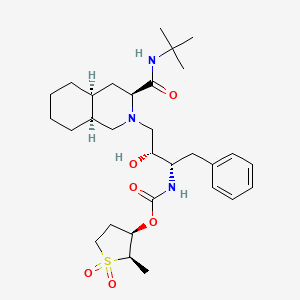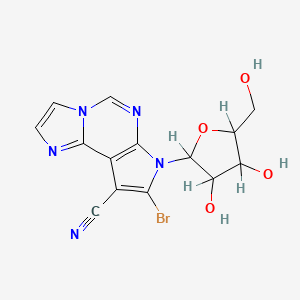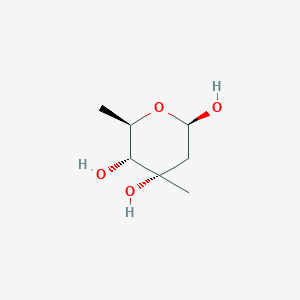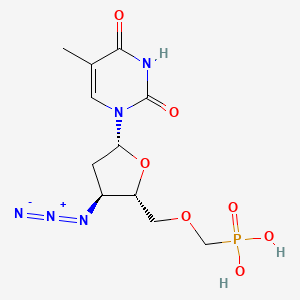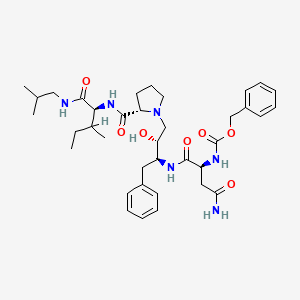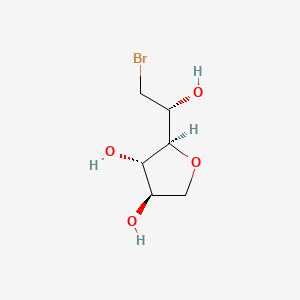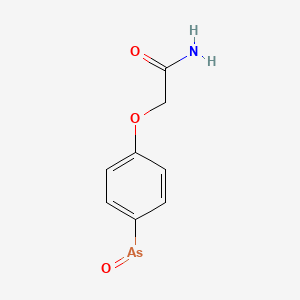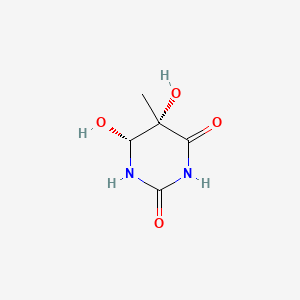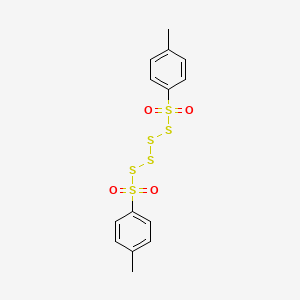
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide is an organosulfur compound characterized by its unique structure, which includes six sulfur atoms and four oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide typically involves the reaction of 4-methylphenyl derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of hexasulfane precursors and oxidizing agents to introduce the tetraoxide functionality. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove oxygen atoms or reduce the sulfur atoms to lower oxidation states.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(4-methylphenyl)hexasulfane: Lacks the tetraoxide functionality.
1,6-Bis(4-methylphenyl)disulfane: Contains fewer sulfur atoms.
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide: Unique due to the presence of both hexasulfane and tetraoxide functionalities.
Uniqueness
This compound is unique due to its combination of multiple sulfur atoms and oxygen functionalities, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific sulfur-oxygen interactions.
Properties
| 28519-95-1 | |
Molecular Formula |
C14H14O4S6 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)sulfonyltetrasulfanyl]sulfonylbenzene |
InChI |
InChI=1S/C14H14O4S6/c1-11-3-7-13(8-4-11)23(15,16)21-19-20-22-24(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
ZCPNXVHEPYFLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SSSSS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


